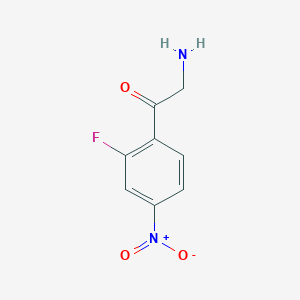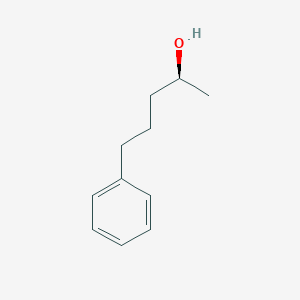
(S)-5-Phenyl-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Phenyl-2-pentanol is a chiral alcohol with a phenyl group attached to the fifth carbon of a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-5-Phenyl-2-pentanol can be synthesized through several methods. One common approach involves the reduction of (S)-5-Phenyl-2-pentanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of (S)-5-Phenyl-2-pentanone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Phenyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (S)-5-Phenyl-2-pentanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to (S)-5-Phenyl-2-pentane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.
Major Products Formed
Oxidation: (S)-5-Phenyl-2-pentanone.
Reduction: (S)-5-Phenyl-2-pentane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-5-Phenyl-2-pentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-5-Phenyl-2-pentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group may engage in hydrophobic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- ®-5-Phenyl-2-pentanol
- 5-Phenyl-1-pentanol
- 5-Phenyl-3-pentanol
Uniqueness
(S)-5-Phenyl-2-pentanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-5-Phenyl-2-pentanol. The position of the phenyl group also distinguishes it from other phenyl-substituted pentanols, leading to unique chemical and physical properties.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2S)-5-phenylpentan-2-ol |
InChI |
InChI=1S/C11H16O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-/m0/s1 |
InChI Key |
ZFVFQRLBTBBQSK-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CCCC1=CC=CC=C1)O |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




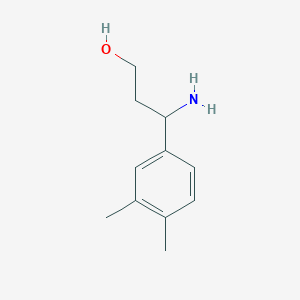
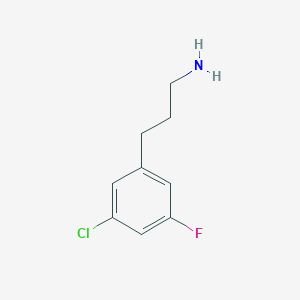
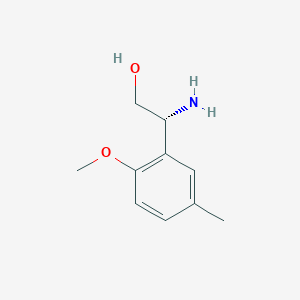
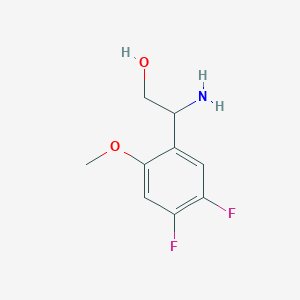
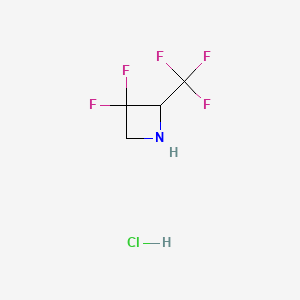
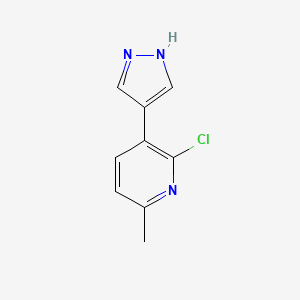
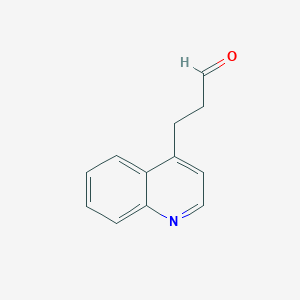
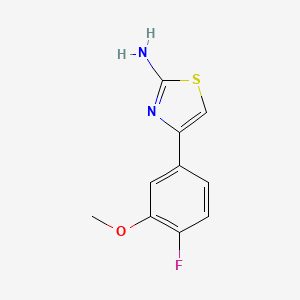
![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
